molecular formula C15H14N2O B2415992 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone CAS No. 338757-57-6

6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone

Cat. No.: B2415992
CAS No.: 338757-57-6
M. Wt: 238.29
InChI Key: VHEKNIAIMRUHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the methyl and propynyl groups through substitution reactions using reagents like methyl iodide and propargyl bromide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of efficient catalysts and environmentally friendly solvents to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyrimidinone ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interactions: Binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenyl-5-propynylpyrimidinone: Similar structure but different substitution pattern.

    6-methyl-2-phenyl-5-propynylpyrimidinone: Lacks the 4-methyl group.

    4-methyl-2-phenyl-5-propynylpyrimidinone: Lacks the 6-methyl group.

Uniqueness

6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-2-(4-methylphenyl)-5-prop-2-ynyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-4-5-13-11(3)16-14(17-15(13)18)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEKNIAIMRUHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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